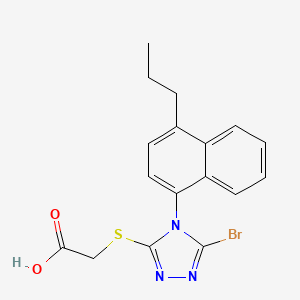

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a unique combination of a brominated triazole ring and a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps One common approach starts with the bromination of a naphthalene derivative, followed by the formation of the triazole ring through a cyclization reactionSpecific reaction conditions, such as the use of TMSBr as an acid-promoter, can facilitate the cyclization process and improve yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Role in Drug Synthesis

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is noted as an impurity in the synthesis of Lesinurad , a drug used for treating gout by inhibiting uric acid reabsorption in the kidneys. Lesinurad is often used in combination with other medications like febuxostat to enhance therapeutic efficacy against hyperuricemia.

Potential Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit antifungal properties. The triazole ring in this compound may contribute to its biological activity against fungal pathogens, making it a candidate for further investigation in antifungal drug development.

Anticancer Properties

Preliminary studies suggest that derivatives of triazole compounds have shown promise in anticancer applications. The unique structure of this compound could be explored for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Case Study 1: Synthesis and Characterization

A study published by the Royal Society of Chemistry detailed the synthesis of related triazole compounds and their characterization using NMR and mass spectrometry techniques. The findings support the notion that modifications to the triazole structure can lead to variations in biological activity, emphasizing the need for further exploration of compounds like this compound .

Wirkmechanismus

The mechanism of action of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The brominated triazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The naphthalene moiety may enhance binding affinity through hydrophobic interactions, while the thioacetic acid group can participate in covalent bonding or hydrogen bonding with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-((2-(4-Bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues: These compounds share a similar triazole ring structure and have been studied for their anticancer activity.

Phenyl boronic acid (PBA) derivatives: These compounds also feature a boronic acid group and have applications in organic synthesis and drug design.

Uniqueness

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its combination of a brominated triazole ring and a naphthalene moiety, which provides a distinct set of chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential for use in multiple scientific fields make it a valuable compound for further research and development.

Biologische Aktivität

2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and actoprotective effects. The following sections will delve into its synthesis, biological activities, and relevant research findings.

The molecular formula of this compound is C₁₇H₁₆BrN₃O₂S with a molecular weight of approximately 396.29 g/mol. Its structure features a triazole ring linked to a thioacetic acid moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆BrN₃O₂S |

| Molecular Weight | 396.29 g/mol |

| CAS Number | 1533519-96-8 |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors such as brominated naphthalene derivatives and thioacetic acid. The process often includes the formation of the triazole ring through cyclization reactions followed by functional group modifications.

Actoprotective Activity

Research has highlighted the actoprotective properties of various triazole derivatives. A study investigating the actoprotective effects of related compounds demonstrated that certain derivatives showed moderate protective effects against fatigue in animal models. The methodology involved forced swimming tests on rats to assess the compounds' efficacy .

Antitumor Activity

Triazole derivatives have been noted for their antitumor activities. A study involving various substituted triazoles indicated that these compounds could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although specific data on this compound is limited, its structural similarities to known active compounds suggest potential antitumor effects .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. Compounds in this class have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives:

- Actoprotective Study : A study evaluated the actoprotective activity of various synthesized triazole derivatives using a forced swimming test on rats. It was found that some compounds exhibited moderate protective effects against fatigue; however, none surpassed the efficacy of established comparison drugs .

- Antitumor Activity : Research has indicated that triazole derivatives can induce apoptosis in cancer cells. While specific studies on this compound are sparse, related compounds have shown promising results in inhibiting tumor growth .

- Anti-inflammatory Mechanisms : Studies have demonstrated that certain triazoles can significantly reduce inflammatory responses in animal models by modulating cytokine production and inhibiting inflammatory pathways .

Eigenschaften

IUPAC Name |

2-[[5-bromo-4-(4-propylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2S/c1-2-5-11-8-9-14(13-7-4-3-6-12(11)13)21-16(18)19-20-17(21)24-10-15(22)23/h3-4,6-9H,2,5,10H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYOZDSJDRGGGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.